3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
The compound 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic molecule that belongs to the class of quinolone derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of multiple functional groups, including the oxadiazole ring, fluorine atom, and piperidine moiety, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling with the quinolone scaffold: The oxadiazole intermediate is then coupled with a quinolone derivative through a nucleophilic substitution reaction.
Introduction of the piperidine moiety:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the piperidine ring.
Reduction: Reduction reactions may target the oxadiazole ring or the quinolone scaffold.
Substitution: The fluorine atom and the methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids, while substitution reactions at the fluorine atom may introduce new functional groups.
Scientific Research Applications
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the oxadiazole ring and the fluorine atom can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-chloro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of fluorine.
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
The uniqueness of 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can enhance its metabolic stability and binding affinity to molecular targets.
Properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c1-29-14-19(25-27-24(28-34-25)15-9-16(32-2)11-17(10-15)33-3)23(31)18-12-20(26)22(13-21(18)29)30-7-5-4-6-8-30/h9-14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQMZGKOUKBJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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